3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE
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Overview
Description
3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide core, followed by the introduction of the methoxy groups and the piperidine moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxy aniline derivatives, and piperidine derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biology, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar activity, making it a potential candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets could be explored for therapeutic purposes, such as treating infections or other diseases.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or block receptor binding. The methoxy and piperidine groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes methoxy groups, a piperidine moiety, and a hydrazinecarbonyl group. These features may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-17-5-7-19(8-6-17)27(16-23(28)25-24-18-11-13-26(2)14-12-18)33(29,30)20-9-10-21(31-3)22(15-20)32-4/h5-10,15H,11-14,16H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQNFIYYMPZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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